molecular formula C8H5ClFIO2 B12974642 2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid

2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid

Cat. No.: B12974642
M. Wt: 314.48 g/mol
InChI Key: XNMRPLDJNOREMG-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-iodobenzyl cyanide with appropriate reagents to introduce the chloro and fluoro substituents. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetic acids, while substitution reactions can introduce different functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . The presence of halogen substituents may also influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid is unique due to the combination of chloro, fluoro, and iodo substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.48 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-6-iodophenyl)acetic acid

InChI

InChI=1S/C8H5ClFIO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)

InChI Key

XNMRPLDJNOREMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)I)Cl

Origin of Product

United States

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